molecular formula C16H18O2 B3256209 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl CAS No. 26567-11-3

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl

Cat. No. B3256209
CAS RN: 26567-11-3
M. Wt: 242.31 g/mol
InChI Key: XSTITJMSUGCZDH-UHFFFAOYSA-N
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Description

TMBP, also known as 2,2′,6,6′-Tetramethyl-4,4′-biphenol, is an important organic intermediate . It appears as a white crystal powder . It can be used as a modified monomer for polyester (polyurethane, polycarbonate), polysulfone, epoxy resin, and other products . Additionally, it can also be used as a rubber antioxidant, plastic antioxidant, and stabilizer for dye intermediates or petroleum products .


Molecular Structure Analysis

The molecular formula of TMBP is C16H18O2 . Its molecular weight is 242.31 .


Physical And Chemical Properties Analysis

TMBP has a molecular weight of 242.31 . It appears as a white crystal powder . Its melting point is 222-225°C (lit.) , and its boiling point is 345.14°C (rough estimate) . The density is estimated to be 1.0537 , and the refractive index is estimated to be 1.6000 .

Scientific Research Applications

Synthesis and Material Properties

  • 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl has been utilized in the synthesis of various compounds, demonstrating its versatility in chemical reactions. For example, Zhang Peng-yun (2011) synthesized 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl from this compound, showcasing its potential in creating new materials (Zhang Peng-yun, 2011).

Applications in Polymer Science

  • The compound's significance in polymer science is highlighted by its use in creating novel phenoxy resins with enhanced thermal properties. Cai Hong (2006) synthesized a phenoxy resin derived from 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl, resulting in a resin with improved conformational entropy and glass transition temperature (Cai Hong, 2006).

Involvement in Photoreactions

  • Bruce and Chaudhry (1974) investigated the light-induced reactions of quinones, including 3,3',5,5'-tetramethyl-4,4'-diphenoquinone, highlighting its role in photochemical processes (Bruce & Chaudhry, 1974).

Contributions to Advanced Materials

  • The compound has been instrumental in the development of advanced materials. Hsiao, Yang, and Lin (1995) synthesized polyimides using 3,3',5,5'-tetramethyl-4,4'-bis(p-aminophenoxy)biphenyl, resulting in polymers with significant properties suitable for various applications (Hsiao, Yang, & Lin, 1995).

Role in Catalysis and Chemical Synthesis

  • Its application in catalysis and chemical synthesis is evident in studies like Fang et al. (2009), where a bimetallic titanium catalyst containing this compound demonstrated enhanced activity and enantioselectivity in carbonyl-ene reactions (Fang et al., 2009).

Impact on Polymer Chemistry

  • In polymer chemistry, 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl has been a key monomer in the synthesis of organosoluble and transparent fluorine-containing polyimides, as reported by Yang, Hsiao, and Chen (2002), emphasizing its importance in creating high-performance polymers (Yang, Hsiao, & Chen, 2002).

properties

IUPAC Name

4-(4-hydroxy-2,6-dimethylphenyl)-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTITJMSUGCZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247736
Record name 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl

CAS RN

26567-11-3
Record name 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26567-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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